molecular formula C24H29N3O3 B12744879 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- CAS No. 102504-90-5

1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl-

Cat. No.: B12744879
CAS No.: 102504-90-5
M. Wt: 407.5 g/mol
InChI Key: UBIPWOFOYDURIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with various substituents, making it of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenyl and benzodioxolyl groups via nucleophilic or electrophilic substitution.

    Reductive Amination: Formation of the triazaspirodecane core through reductive amination of suitable intermediates.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Multi-step synthesis in batch reactors with careful control of reaction conditions.

    Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds.

    Substitution: Electrophilic or nucleophilic substitution at aromatic or aliphatic positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1,3,8-Triazaspiro(4

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting neurological or psychiatric disorders.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spiro linkage and triazaspirodecane core.

    Benzodioxolyl derivatives: Compounds featuring the benzodioxolyl group, often used in medicinal chemistry.

Uniqueness

The uniqueness of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

CAS No.

102504-90-5

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

3-methyl-8-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C24H29N3O3/c1-23(29-20-10-6-7-11-21(20)30-23)12-15-26-16-13-24(14-17-26)22(28)25(2)18-27(24)19-8-4-3-5-9-19/h3-11H,12-18H2,1-2H3

InChI Key

UBIPWOFOYDURIA-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CCN3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.